molecular formula C8H10FNO B8624177 (3-Ethyl-5-fluoropyridin-4-yl)methanol

(3-Ethyl-5-fluoropyridin-4-yl)methanol

Cat. No.: B8624177
M. Wt: 155.17 g/mol
InChI Key: CRYXTCIJUAEWLU-UHFFFAOYSA-N
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Description

(3-Ethyl-5-fluoropyridin-4-yl)methanol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

(3-ethyl-5-fluoropyridin-4-yl)methanol

InChI

InChI=1S/C8H10FNO/c1-2-6-3-10-4-8(9)7(6)5-11/h3-4,11H,2,5H2,1H3

InChI Key

CRYXTCIJUAEWLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. mixture of lithium aluminum hydride (760 mg, 10.1 mmol) in anhydrous THF (60 mL) was slowly added a solution of ethyl 3-ethyl-5-fluoropyridine-4-carboxylate (2.00 g, 10.1 mmol) in anhydrous THF (25 mL). The reaction mixture was stirred at 0° C. for 2 hours. The reaction was quenched with 5N NaOH. Water (100 mL) and EtOAc (100 mL) were added. The mixture was stirred for 30 minutes. The solid material was removed by filtration. The organic layer was recovered. The aqueous layer was extracted with EtOAc (1×100 mL). The combined organic extracts were dried over MgSO4, filtered, evaporated and dried in vacuo, affording (3-ethyl-5-fluoropyridin-4-yl)methanol (1.5 g, 95% yield). The product was used without further purification.
Quantity
760 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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